![molecular formula C72H117N3O56 B1246369 N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)

N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

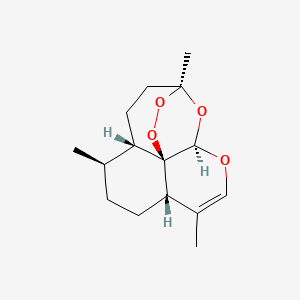

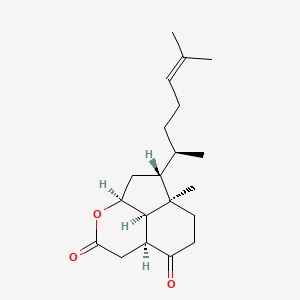

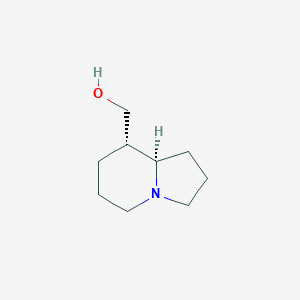

Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-[alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-[beta-D-Galp-(1->4)-beta-D-Glcp-(1->6)]-beta-D-GlcpNAc-(1->3)-beta-D-Galp-(1->4)-beta-D-Glcp-(1->6)]-2,5-anhydro-D-Man is a branched amino decasaccharide comprising a sequence of alpha-sialyl, beta-D-galactosyl, N-acetyl-beta-D-glucosaminyl, beta-D-galactosyl, beta-D-glucosyl and 2,5-anydro-D-mannose residues linked sequentially (2->3), (1->4), (1->3), (1->4) and (1->6), to the N-acetyl-glucosaminyl residue of which is linked also (1->6) an alpha-sialyl-(2->3)-beta-D-galactosyl disaccharide unit, while to the 2,5-anhydro-D-mannose residue at the reducing end is also linked (1->4) a further alpha-sialyl(2->3)-beta-D-galactosyl disaccharide unit. Obtained by depolymerisation of the group B Streptococcus (GBS) type III capsular polysaccharide during which process the 2,5-anhydro-D-mannose residue is formed from a the original reducing-end N-acetyl-glucosaminyl residue (PMID:28439022). It has a role as an epitope.

Aplicaciones Científicas De Investigación

Glycolipid Structure and Blood Group Activity

- The complex structure of certain glycolipids, like those found in blood group O poly(glycosyl)ceramides, involves sequences of glycosyl residues including N-acetyl-alpha-neuraminyl and beta-D-galactosyl units. These sequences play a crucial role in determining blood group activity and are subject to degradation processes like nitrous acid deamination, highlighting their biochemical importance in blood group determinants (Zdebska et al., 1980).

Neurochemistry: Gangliosides and Cell Growth

- Gangliosides containing specific glycosyl sequences, such as galactosyl and N-acetylneuraminyl, demonstrate bimodal regulatory effects on cell growth. Their interaction with cell surface receptors, like in the case of cholera toxin binding, can stimulate or inhibit cell division in mouse cells, revealing their critical role in cellular signaling and growth regulation (Spiegel & Fishman, 1987).

Glycoconjugate Polymer Synthesis

- The synthesis of glycoconjugate polymers involving sialyloligosaccharides demonstrates the intricate use of enzymes for sequential sugar elongation. This process, which includes the formation of bonds between sialyl, galactosyl, and N-acetylglucosaminyl units, is significant in creating complex biomolecules for potential therapeutic and biochemical applications (Nishimura et al., 1994).

Enzymatic Transfer in Glycosylation

- The transfer of modified D-galactosyl residues, as in the synthesis of biantennary oligosaccharides, showcases the role of specific enzymes like galactosyltransferase in manipulating glycosyl units. This enzymatic process underlies the biosynthesis of complex carbohydrates, crucial in numerous biological functions and the development of glycosylation-based therapeutics (Kajihara et al., 1995).

Propiedades

Nombre del producto |

N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose |

|---|---|

Fórmula molecular |

C72H117N3O56 |

Peso molecular |

1920.7 g/mol |

Nombre IUPAC |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5S)-2-[[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-formyl-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C72H117N3O56/c1-17(85)73-33-20(88)4-71(69(109)110,128-57(33)36(92)22(90)6-76)130-60-41(97)27(11-81)118-67(51(60)107)125-55-31(115-25(9-79)39(55)95)15-113-63-49(105)46(102)54(30(14-84)121-63)124-66-50(106)59(40(96)26(10-80)117-66)127-62-35(75-19(3)87)43(99)56(32(122-62)16-114-64-48(104)45(101)53(29(13-83)120-64)123-65-47(103)44(100)38(94)24(8-78)116-65)126-68-52(108)61(42(98)28(12-82)119-68)131-72(70(111)112)5-21(89)34(74-18(2)86)58(129-72)37(93)23(91)7-77/h9,20-68,76-78,80-84,88-108H,4-8,10-16H2,1-3H3,(H,73,85)(H,74,86)(H,75,87)(H,109,110)(H,111,112)/t20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38-,39+,40-,41-,42-,43+,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65-,66-,67-,68-,71-,72-/m0/s1 |

Clave InChI |

HRWNTTHTJBJVGQ-VGLYMXIGSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@H]3O)C=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)CO)O)O |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C3O)C=O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,6S,7R,9R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1246286.png)

![(4aS,12bS)-4,4,12b-trimethyl-1,2,3,4a,5,6-hexahydrobenzo[a]anthracene-8,11-dione](/img/structure/B1246291.png)

![(3R,4Z,6E)-N-[(5S)-5-ethyl-5-methyl-2-oxofuran-3-yl]-3-hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octa-4,6-dienamide](/img/structure/B1246294.png)

![[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B1246306.png)